![molecular formula C10H10N2O3S B2597502 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol CAS No. 23269-91-2](/img/structure/B2597502.png)
5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
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Overview
Description
The compound “5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with methoxy (OCH3) substituents at the 3rd and 4th positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, oxadiazoles are often synthesized through the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or nitriles . The 3,4-dimethoxyphenyl group could potentially be introduced through a palladium-catalyzed cross-coupling reaction .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the oxadiazole ring and the 3,4-dimethoxyphenyl group. Oxadiazoles can participate in various reactions, such as nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the oxadiazole ring could contribute to its stability and electronic properties .Scientific Research Applications
Antimicrobial and Anti-Proliferative Activities
One significant application of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is in the realm of antimicrobial and anti-proliferative activities. Studies have shown that certain derivatives of this compound exhibit broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Moreover, these compounds have demonstrated anti-proliferative activity against various human cancer cell lines, including prostate cancer, colorectal cancer, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer. This indicates a potential use in cancer therapy and infectious disease control (Al-Wahaibi et al., 2021).
Antioxidant Properties
Another application of derivatives of this compound is in the field of antioxidants. Some studies have explored the antioxidant potential of these derivatives, comparing them with standard controls like ascorbic acid and α-tocopherol. These compounds have shown promising results in various antioxidant assays, suggesting their potential use in combating oxidative stress and related diseases (Shehzadi et al., 2018).
Antifungal and Antimicrobial Agents
Derivatives of this compound have also been investigated for their antifungal and antimicrobial properties. Studies suggest that these compounds can inhibit the growth of various fungi and bacteria, indicating their potential as effective antimicrobial and antifungal agents (Chen et al., 2007).
Enzyme Inhibition and Molecular Docking Studies
These compounds have been studied for their enzyme inhibition properties, especially against enzymes like acetylcholinesterase, butyrylcholinesterase, and lipoxygenase. Molecular docking studies indicate good binding affinities with these enzymes, suggesting their potential use in treating diseases related to enzyme dysfunction (Rehman et al., 2013).
Photogeneration and DNA Photocleavage
Some studies have investigated the photogeneration properties of these derivatives, particularly in relation to singlet oxygen production and DNA photocleavage. This research suggests potential applications in photodynamic therapy and as photosensitive agents (Zheng et al., 2011).
Corrosion Inhibition
Research has also explored the use of 1,3,4-oxadiazole derivatives in corrosion inhibition, particularly for protecting mild steel in acidic environments. These compounds have shown promise in forming protective layers and inhibiting corrosion, indicating potential industrial applications (Ammal et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
Based on the structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Pharmacokinetics
Similar compounds have been shown to have diverse pharmacokinetic profiles .
Result of Action
Compounds with similar structures have been known to exhibit various biological activities .
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the action of similar compounds .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-13-7-4-3-6(5-8(7)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYWWVVSCYDBFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=S)O2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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